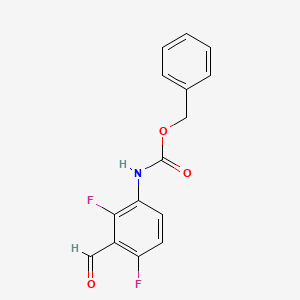

Benzyl (2,4-difluoro-3-formylphenyl)carbamate

Übersicht

Beschreibung

Benzyl (2,4-difluoro-3-formylphenyl)carbamate is a chemical compound with the CAS Number: 918524-07-9 . It has a molecular weight of 291.25 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of Benzyl (2,4-difluoro-3-formylphenyl)carbamate involves several stages . The process begins with the reaction of diisopropylamine and n-butyllithium in tetrahydrofuran and hexane at -78℃ . This is followed by the addition of (2,4-difluoro-phenyl)-carbamic acid benzyl ester in anhydrous tetrahydrofuran . Anhydrous dimethylformamide is then added, and the reaction mixture is stirred at -78℃ for 1 hour, then warmed to room temperature and stirred for 15 minutes . The reaction mixture is poured into water, acidified to pH 1 with 2 M aqueous hydrochloric acid, and extracted with ethyl acetate . The organic layers are combined and dried over magnesium sulfate, filtered, and the filtrate concentrated under vacuum . The residue is slurried in hexane, filtered, and the solid collected and dried to provide the desired compound .Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2,4-difluoro-3-formylphenylcarbamate . The InChI code for this compound is 1S/C15H11F2NO3/c16-12-6-7-13 (14 (17)11 (12)8-19)18-15 (20)21-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,18,20) .Physical And Chemical Properties Analysis

Benzyl (2,4-difluoro-3-formylphenyl)carbamate is a white to yellow powder or crystals . It has a molecular weight of 291.25 . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis :

- Zhang et al. (2006) demonstrated the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives and other heterocycles. This study highlights the potential of such carbamates in catalysis and organic synthesis (Zhang et al., 2006).

- Sheradsky and Salemnick (1972) investigated the reactions of benzyl N-hydroxycarbamate with nitrofluorobenzenes, contributing to the understanding of rearrangement and cleavage reactions in chemical synthesis (Sheradsky & Salemnick, 1972).

Antibacterial Applications :

- Liang et al. (2020) explored (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria, revealing the structure-activity relationship and potential therapeutic uses (Liang et al., 2020).

Stereochemistry in Organic Reactions :

- Harris et al. (2013) developed a stereospecific coupling of benzylic carbamates with arylboronic esters, which is significant for controlling stereochemistry in organic reactions (Harris et al., 2013).

Pharmaceutical Research :

- Cheng et al. (2019) discovered that certain (3-benzyl-5-hydroxyphenyl)carbamates exhibit potent inhibitory activity against tuberculosis, highlighting their potential as antitubercular agents (Cheng et al., 2019).

Material Science and Polymer Research :

- Papageorgiou and Corrie (1997) synthesized carbamoyl derivatives of photolabile benzoins, which could have applications in material science and polymer research (Papageorgiou & Corrie, 1997).

Cholinesterase Inhibitors in Neurological Disorders :

- Kos et al. (2021) designed and synthesized a library of benzyl carbamates as potential inhibitors of acetyl- and butyrylcholinesterase, which are enzymes relevant in neurological disorders like Alzheimer's disease (Kos et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl N-(2,4-difluoro-3-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO3/c16-12-6-7-13(14(17)11(12)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSDOJSDJQFUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728777 | |

| Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |

CAS RN |

918524-07-9 | |

| Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

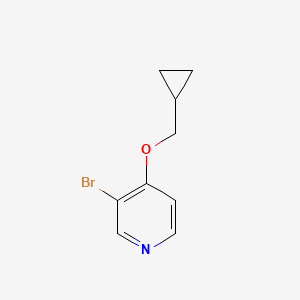

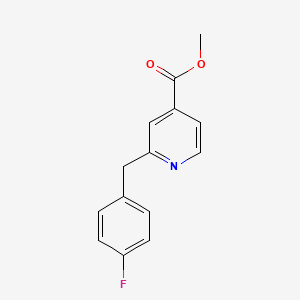

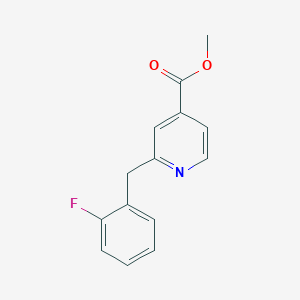

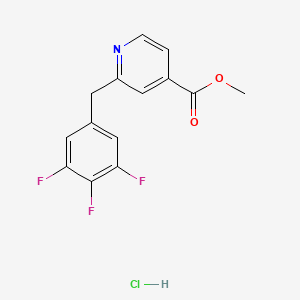

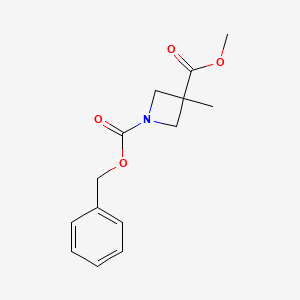

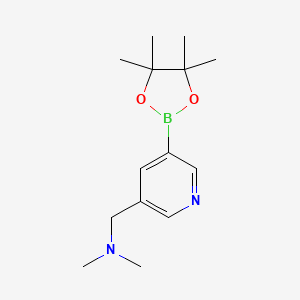

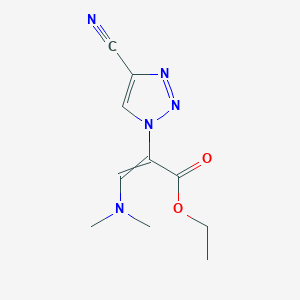

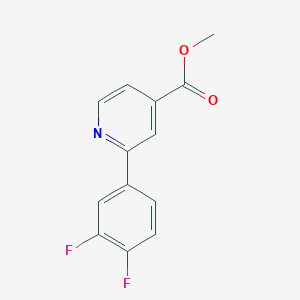

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

amine](/img/structure/B1400515.png)